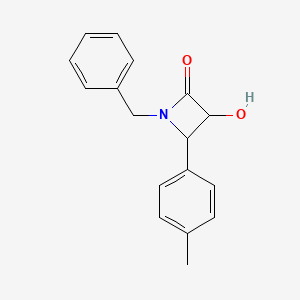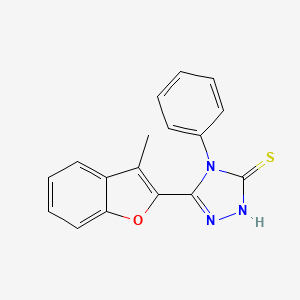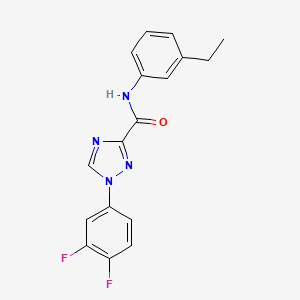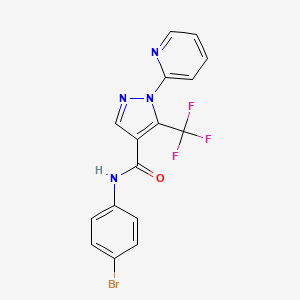
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylphenyl group attached to the azetidinone ring. These structural features may impart unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The benzyl, hydroxy, and methylphenyl groups can be introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while hydroxylation can be performed using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the azetidinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, methylphenyl halides, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone would depend on its specific interactions with biological targets. Generally, azetidinones can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-hydroxy-4-phenyl-2-azetidinone: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzyl-3-hydroxy-4-(4-chlorophenyl)-2-azetidinone: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone is unique due to the specific combination of substituents on the azetidinone ring. The presence of the benzyl, hydroxy, and methylphenyl groups may impart distinct chemical and biological properties compared to other azetidinones.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-benzyl-3-hydroxy-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)15-16(19)17(20)18(15)11-13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3 |
Clave InChI |
XSACKGDMRSHUCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363036.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363043.png)
![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)
![methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13363048.png)
![1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13363051.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide](/img/structure/B13363066.png)

![Methyl 5-(3',5-dichloro-[1,1'-biphenyl]-2-yl)-2-methyl-5-oxopentanoate](/img/structure/B13363080.png)
![Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol](/img/structure/B13363094.png)

